4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline
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Overview
Description
4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid coloration and is used in various applications, including dyeing textiles and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining biological specimens for microscopic examination.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and as a colorant in plastics and inks.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to changes in their chemical or physical properties. In biological systems, it can interact with proteins and nucleic acids, affecting their function and structure .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chlorophenyl)diazenyl]-1-naphthol
- 2-[(4-chlorophenyl)diazenyl]-1H-imidazole
- 4-[(2-benzoyl-4-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-one
Uniqueness
4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of the azo group with the N,N-diethylaniline moiety results in unique reactivity and applications compared to other azo compounds .
Properties
CAS No. |
3010-46-6 |
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Molecular Formula |
C16H18ClN3 |
Molecular Weight |
287.79 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H18ClN3/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17/h5-12H,3-4H2,1-2H3 |
InChI Key |
SHFWRGJYRGGAPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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